molecular formula C8H9FN2O2 B13310452 5-Fluoro-2-(oxetan-3-yloxy)pyridin-3-amine

5-Fluoro-2-(oxetan-3-yloxy)pyridin-3-amine

Cat. No.: B13310452
M. Wt: 184.17 g/mol
InChI Key: JQVXJKLZUBHBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-(oxetan-3-yloxy)pyridin-3-amine (CAS 1934894-69-5) is a high-purity chemical intermediate with a molecular formula of C8H9FN2O2 and a molecular weight of 184.17 g/mol . This compound features a unique structure combining an aminopyridine core with an oxetane ring, making it a valuable building block in medicinal chemistry and pharmaceutical research. Its primary research application is as a key synthetic intermediate in the development of novel 3-amino-pyridine compounds that act as agonists for the GPBAR1 (G-protein coupled bile acid receptor 1) . Targeting GPBAR1 is a promising therapeutic strategy for a range of metabolic, liver, and lipid disorders . Consequently, this amine is instrumental in early-stage research for potential treatments for conditions such as type 2 diabetes, obesity, non-alcoholic fatty liver disease, and primary biliary cholangitis . The oxetane moiety is often employed in drug design to favorably influence the physicochemical properties of a molecule, which can enhance metabolic stability and solubility. This product is intended for research and development purposes only and must be handled by qualified technical personnel. It is strictly not intended for diagnostic, therapeutic, or human use. All provided batch-specific certificates of analysis confirm the identity and purity of the compound for your research requirements.

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

5-fluoro-2-(oxetan-3-yloxy)pyridin-3-amine

InChI

InChI=1S/C8H9FN2O2/c9-5-1-7(10)8(11-2-5)13-6-3-12-4-6/h1-2,6H,3-4,10H2

InChI Key

JQVXJKLZUBHBSZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=N2)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(oxetan-3-yloxy)pyridin-3-amine typically involves the reaction of 5-fluoro-2-hydroxypyridine with oxetan-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at position 5 and the oxetane-ether linkage at position 2 are key sites for substitution:

Reaction TypeConditionsProducts/OutcomesSource Analogy
Aromatic Fluorine Displacement Strong nucleophiles (e.g., amines, thiols) under basic conditionsSubstituted pyridine derivatives
Oxetane-Oxy Cleavage Acidic or nucleophilic mediaPyridine derivatives with new substituents
  • Fluorine substitution is less common due to its poor leaving-group ability but can occur with highly activated systems.

  • The oxetane-oxy group undergoes cleavage more readily, enabling modifications at the 2-position.

Oxetane Ring-Opening Reactions

The oxetane ring (3-membered cyclic ether) is susceptible to ring-opening under specific conditions:

Reagent/ConditionsMechanismProductsSource
Protonic Acids Acid-catalyzed ring-openingLinear diol intermediates
Nucleophiles (e.g., LiAlH₄) Nucleophilic attack at oxygenAlcohol derivatives
  • Ring-opening reactions are critical for modifying the oxetane moiety to enhance solubility or bioactivity.

Amine Group Reactivity

The primary amine at position 3 participates in typical amine reactions:

ReactionReagentsProductsSource
Acylation Acetyl chloride, DMFAcetamide derivative
Schiff Base Formation Aldehydes/ketones, acidImine-linked conjugates
  • These reactions are utilized to derivatize the compound for pharmacological studies.

Biological Interaction Pathways

The compound’s structure enables interactions with biological targets:

PathwayMechanismFunctional ImpactSource
Enzyme Inhibition Binding to active sitesModulation of metabolic activity
CYP450 Interactions Oxetane stabilizationReduced time-dependent inhibition

Scientific Research Applications

Chemistry: 5-Fluoro-2-(oxetan-3-yloxy)pyridin-3-amine is used as a building block in the synthesis of more complex molecules. It is valuable in the development of new chemical entities and the study of reaction mechanisms .

Biology: In biological research, the compound is used to study its interactions with various biological targets. It is often employed in the development of new biochemical assays and the investigation of enzyme-substrate interactions .

Medicine: Its unique structure makes it a candidate for drug discovery and development efforts .

Industry: In industrial settings, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in various industrial processes and applications .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(oxetan-3-yloxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs with Halogen Substitutions

5-Chloro-6-(oxetan-3-yloxy)pyridin-3-amine
  • Structure : Chlorine replaces fluorine at position 5; oxetan-3-yloxy at position 6 instead of 2.
  • Molecular Formula : C₈H₉ClN₂O₂
  • CAS : 1697261-87-2
  • Comparison : The chlorine atom’s larger size and lower electronegativity compared to fluorine may reduce membrane permeability but improve hydrophobic interactions in enzyme binding pockets. Positional isomerism (oxy group at 6 vs. 2) could alter spatial orientation in target proteins .
5-Bromo-4-(oxetan-3-yloxy)pyridin-3-amine
  • Structure : Bromine at position 5; oxetan-3-yloxy at position 4.
  • CAS : 1690588-76-1
  • Comparison: Bromine’s greater polarizability and size compared to fluorine may enhance halogen bonding but increase molecular weight (MW = 263.6 g/mol vs.
Non-Halogenated Analog: 6-(Oxetan-3-yloxy)pyridin-3-amine
  • Structure: No halogen; oxetan-3-yloxy at position 5.
  • Molecular Formula : C₈H₁₀N₂O₂
  • CAS : 1349716-84-2
  • However, lower molecular weight (MW = 182.18 g/mol) could improve bioavailability .

Pyrimidine and Heterocyclic Analogs

2-(Oxetan-3-yloxy)pyrimidin-5-amine
  • Structure : Pyrimidine core instead of pyridine; oxetan-3-yloxy at position 2.
  • Molecular Formula : C₇H₉N₃O₂
  • CAS : 1349709-06-3
  • Comparison : The pyrimidine ring’s additional nitrogen may engage in hydrogen bonding distinct from pyridine-based compounds. This could expand target selectivity, as seen in kinase inhibitors .
5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
  • Structure : Triazolo-pyridine fused ring; chlorine substituent.
  • Bioactivity : Reported pKi = 4 (LRRK2 inhibition).
  • Comparison: The fused triazole ring increases rigidity, which may enhance binding but reduce synthetic accessibility.

Substituent Positional Isomers

5-(Oxetan-3-yl)pyridin-2-amine
  • Structure : Oxetane directly attached to pyridine at position 5 (vs. 2-oxy group).
  • Molecular Formula : C₈H₁₀N₂O
  • CAS : CID 154705983
  • Comparison : Positional differences in the oxetane group may drastically alter interactions with enzymes. For example, the 2-oxy group in the target compound could better mimic natural substrates in kinase binding sites .

Molecular Properties

Compound Molecular Formula MW (g/mol) CAS Number Key Features
5-Fluoro-2-(oxetan-3-yloxy)pyridin-3-amine C₈H₉FN₂O₂ ~197 Not Provided Fluorine for electronegativity
5-Chloro-6-(oxetan-3-yloxy)pyridin-3-amine C₈H₉ClN₂O₂ 200.62 1697261-87-2 Chlorine for hydrophobic interactions
6-(Oxetan-3-yloxy)pyridin-3-amine C₈H₁₀N₂O₂ 182.18 1349716-84-2 No halogen; lower MW

Biological Activity

5-Fluoro-2-(oxetan-3-yloxy)pyridin-3-amine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with a fluorine atom and an oxetane moiety, which contributes to its unique chemical properties. The presence of the fluorine atom enhances the compound's electron-withdrawing characteristics, influencing its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The inhibition of COX enzymes can reduce inflammation and pain, making these compounds potential candidates for anti-inflammatory drugs .
  • Microtubule Stabilization : Compounds with structural similarities have been identified as microtubule-stabilizing agents, which can interfere with cell division and are being explored for their anticancer properties .
  • Antiparasitic Activity : There is evidence that certain pyridine derivatives exhibit activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. This suggests that this compound may also possess antiparasitic properties .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the pyridine ring and oxetane group significantly affect the biological activity of related compounds. For instance:

  • Fluorination : The introduction of fluorine increases lipophilicity and stability, enhancing the compound's bioavailability.
  • Oxetane Modifications : Variations in the oxetane structure can lead to changes in binding affinity to biological targets, affecting potency and selectivity .

Anti-inflammatory Activity

A recent study evaluated various pyridine derivatives for their anti-inflammatory effects. The IC50 values for COX inhibition were determined, showing that fluorinated compounds exhibited potent activity compared to non-fluorinated analogs. For example:

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
5-Fluoro Derivative19.45 ± 0.0723.8 ± 0.20
Celecoxib0.04 ± 0.010.04 ± 0.01

These results suggest that the compound could serve as a lead for developing new anti-inflammatory agents .

Anticancer Potential

In vitro assays demonstrated that compounds similar to this compound inhibited the proliferation of cancer cell lines by stabilizing microtubules, leading to cell cycle arrest and apoptosis. The effectiveness was assessed through various assays measuring cell viability and apoptosis rates.

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-2-(oxetan-3-yloxy)pyridin-3-amine, and how can reaction conditions be optimized?

Methodological Answer:

  • Nucleophilic Substitution : The oxetan-3-yloxy group can be introduced via nucleophilic aromatic substitution. For example, reacting 5-fluoro-2-chloropyridin-3-amine with oxetan-3-ol under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or DMSO at 80–100°C .
  • Catalytic Hydrogenation : If intermediates require nitro-group reduction, palladium on carbon (Pd/C) in methanol under hydrogen gas (1–3 atm) is effective, as demonstrated in analogous pyridine derivatives .
  • Optimization : Use design of experiments (DOE) to vary temperature, solvent polarity, and catalyst loading. Monitor reaction progress via TLC or HPLC-MS.

Q. How can the structural integrity and purity of this compound be verified?

Methodological Answer:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Confirm the presence of oxetane protons (δ 4.5–5.5 ppm) and pyridine ring signals. Fluorine coupling patterns (e.g., splitting in ¹H NMR) help validate substitution sites .
    • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • Chromatography : HPLC with UV detection (λ ~260 nm for pyridine derivatives) and C18 columns can assess purity (>95%) .

Q. What experimental strategies are used to evaluate solubility and stability under physiological conditions?

Methodological Answer:

  • Solubility : Use the shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Measure equilibrium concentration via UV-Vis spectroscopy at λ_max for pyridine derivatives (~260 nm) .
  • Stability : Incubate the compound in buffer solutions (pH 1–10) at 37°C. Monitor degradation via HPLC over 24–72 hours. Oxetane rings are prone to acid-catalyzed hydrolysis, requiring pH-specific stability testing .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction pathways for derivatives of this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for substitution reactions. Software like Gaussian or ORCA can predict regioselectivity in fluoropyridine systems .
  • Reaction Design Platforms : Integrate computational workflows (e.g., ICReDD’s reaction path search methods) to screen optimal catalysts, solvents, and temperatures. Experimental validation can follow in iterative cycles .

Q. What mechanisms underlie unexpected byproduct formation during fluoropyridine functionalization, and how can they be mitigated?

Methodological Answer:

  • Byproduct Analysis : Use LC-MS/MS to identify common side products, such as dehalogenated pyridines (e.g., loss of fluorine) or oxetane ring-opened derivatives.
  • Mitigation Strategies :
    • Protecting Groups : Temporarily protect the amine group with Boc or Fmoc to prevent nucleophilic side reactions .
    • Low-Temperature Reactions : Perform substitutions at 0–5°C to reduce thermal degradation .

Q. How can researchers resolve contradictory data between computational predictions and experimental outcomes in reaction yield or selectivity?

Methodological Answer:

  • Data Triangulation :
    • Validate computational models with smaller-scale experiments (e.g., microscale reactions).
    • Adjust solvent parameters (e.g., dielectric constant) in simulations to better match experimental conditions .
    • Use advanced spectroscopic techniques (e.g., in-situ IR) to detect transient intermediates not accounted for in simulations .
  • Iterative Feedback : Incorporate failed experimental data into machine learning algorithms to refine predictive models .

Q. What methodologies are effective in scaling up the synthesis of this compound while maintaining yield and purity?

Methodological Answer:

  • Process Intensification :
    • Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic substitutions, reducing side reactions .
    • Catalyst Immobilization : Use heterogeneous catalysts (e.g., Pd/C fixed in packed beds) for easier recovery and reuse .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Q. How can researchers assess the compound’s potential as a kinase inhibitor or bioactive scaffold?

Methodological Answer:

  • In Silico Screening : Dock the compound into kinase active sites (e.g., p38 MAPK) using AutoDock Vina. Prioritize derivatives with strong hydrogen bonding to hinge regions .
  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to measure IC₅₀ values .
    • Cytotoxicity : Test against cancer cell lines (e.g., HeLa or MCF-7) via MTT assays, comparing to known inhibitors like SB-202190 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.